![molecular formula C4H5IN2O B1445460 3-iodo-4-methoxy-1H-pyrazole CAS No. 1533442-08-8](/img/structure/B1445460.png)
3-iodo-4-methoxy-1H-pyrazole
Overview
Description
Synthesis Analysis
There are various methods for the synthesis of pyrazole derivatives. For instance, a new pathway has been introduced for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Chemical Reactions Analysis
Pyrazole derivatives, including “3-iodo-4-methoxy-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-iodo-4-methoxy-1H-pyrazole: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous biologically active molecules. The iodine and methoxy groups present in this compound provide reactive sites that are amenable to further chemical modifications, leading to a wide array of heterocyclic derivatives .
Biomedical Applications
The pyrazole moiety is a core structure in many pharmaceuticals. 3-iodo-4-methoxy-1H-pyrazole can be used to create compounds with potential biomedical applications. Its structural similarity to natural purine bases allows it to interact with biological systems, making it a candidate for drug development, particularly in the design of kinase inhibitors and other enzyme-targeting agents .
Agrochemical Research
In agrochemistry, pyrazole derivatives are explored for their potential as fungicides, herbicides, and insecticides. The introduction of the 3-iodo-4-methoxy group into pyrazole compounds has led to the development of new agrochemicals with improved efficacy and safety profiles .
Safety and Hazards
Future Directions
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-iodo-4-methoxy-1H-pyrazole”, have been the subject of more than 300,000 studies, which are included in more than 5500 references (2400 patents) up to date . This suggests that there is ongoing interest in these compounds and their potential applications.
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability under varying conditions is crucial for its efficacy.
Its unique structure and potential interactions make it an exciting subject for scientific exploration . 🌟
properties
IUPAC Name |
5-iodo-4-methoxy-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERWEDYKNILKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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